1-(3-Chloropropyl)-3-iodo-4-(trifluoromethylthio)benzene

Description

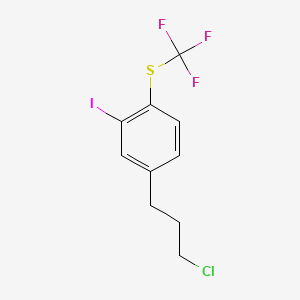

1-(3-Chloropropyl)-3-iodo-4-(trifluoromethylthio)benzene is a halogenated aromatic compound characterized by a benzene ring substituted with three distinct functional groups: a 3-chloropropyl chain, an iodine atom at the 3-position, and a trifluoromethylthio (-SCF₃) group at the 4-position. This combination of substituents imparts unique electronic, steric, and reactivity properties to the molecule. The trifluoromethylthio group, in particular, is known for its strong electron-withdrawing effects and lipophilicity, which can enhance metabolic stability and binding interactions in pharmaceutical contexts .

The compound’s synthesis likely involves nucleophilic substitution or coupling reactions, as evidenced by analogous procedures for chloropropyl derivatives. For example, chloropropyl-containing intermediates are frequently used in the synthesis of pharmaceuticals like Domperidone, where reaction conditions (e.g., KI catalysis, solvent systems) are optimized for alkylation or cyclization .

Properties

Molecular Formula |

C10H9ClF3IS |

|---|---|

Molecular Weight |

380.60 g/mol |

IUPAC Name |

4-(3-chloropropyl)-2-iodo-1-(trifluoromethylsulfanyl)benzene |

InChI |

InChI=1S/C10H9ClF3IS/c11-5-1-2-7-3-4-9(8(15)6-7)16-10(12,13)14/h3-4,6H,1-2,5H2 |

InChI Key |

YBNUCMNSCHNORR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CCCCl)I)SC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloropropyl)-3-iodo-4-(trifluoromethylthio)benzene typically involves multiple stepsFor instance, trifluoromethylation can be achieved using reagents like trifluoromethyltrimethylsilane in the presence of a catalyst . The chloropropyl group can be introduced via a nucleophilic substitution reaction using 3-chloropropyl chloride . The iodine atom can be added through iodination reactions using iodine or iodinating agents .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropropyl)-3-iodo-4-(trifluoromethylthio)benzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of other functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the halogen atoms or other groups are replaced by different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Reagents like sodium iodide (NaI) in acetone for nucleophilic substitution or electrophilic reagents like bromine (Br₂) for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alcohols.

Scientific Research Applications

1-(3-Chloropropyl)-3-iodo-4-(trifluoromethylthio)benzene has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biochemical pathways and interactions.

Industry: It can be used in the production of agrochemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-3-iodo-4-(trifluoromethylthio)benzene involves its interaction with molecular targets and pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to specific targets .

Comparison with Similar Compounds

1-(3-Bromopropyl)-4-chloro-3-(trifluoromethylthio)benzene (CAS 1805855-92-8)

- Molecular Formula : C₁₀H₉BrClF₃S

- Molecular Weight : 333.60 g/mol

- Key Differences :

- The bromine atom in place of iodine increases molecular weight (333.60 vs. ~346.56 for the iodo analog) and alters reactivity. Bromine’s lower electronegativity compared to iodine may reduce susceptibility to nucleophilic substitution but enhance radical-mediated reactions.

- Physical properties such as boiling point and solubility are influenced by halogen size; iodine’s larger atomic radius may increase melting point and lipophilicity.

1-Chloro-4-(3-chloropropyl)benzene (CAS 64473-34-3)

- Molecular Formula : C₉H₁₀Cl₂

- Molecular Weight : 189.08 g/mol

- Key Differences :

- Lacks the trifluoromethylthio and iodine substituents, resulting in lower molecular complexity and reduced electronic effects.

- Primarily used as an intermediate in pharmaceuticals (e.g., Fomocaine) , whereas the target compound’s iodine and -SCF₃ groups may broaden its applicability in drug discovery.

Trifluoromethylthio (-SCF₃) vs. Other Fluorinated Groups

Comparison with Trifluoromethoxy (-OCF₃) and CF₃-Benzene Derivatives

- Electronic Effects: The -SCF₃ group exhibits stronger electron-withdrawing effects than -OCF₃ due to sulfur’s polarizability, which can stabilize negative charges in transition states during reactions .

Example Compound: 1-(3-Chloropropyl)-3-ethoxy-2-(trifluoromethylthio)benzene (CAS 1806611-74-4)

- Molecular Formula : C₁₂H₁₃ClF₃OS

- Key Differences :

- The ethoxy group at the 3-position introduces steric hindrance and alters regioselectivity in further functionalization.

- Reduced lipophilicity compared to the iodo analog due to the absence of iodine.

Side Chain Variations

4-(3-Chloropropyl)morpholine and 1-(3-Chloropropyl)pyrrolidine

Pharmaceutical Intermediates: 1-(3-Chloropropyl)-2,3-dihydro-1H-benzimidazole-2-one

- Role : Key intermediate in Domperidone synthesis, where chloropropyl groups facilitate nucleophilic displacement by piperidine derivatives .

- Comparison : The iodine and -SCF₃ groups in the target compound may slow substitution kinetics due to steric and electronic effects, requiring harsher reaction conditions.

Data Tables

Table 1: Physical and Chemical Properties of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |

|---|---|---|---|---|

| 1-(3-Chloropropyl)-3-iodo-4-(trifluoromethylthio)benzene | C₁₀H₉ClF₃IS | ~346.56 | Not Available | -SCF₃, -I, -CH₂CH₂CH₂Cl |

| 1-(3-Bromopropyl)-4-chloro-3-(trifluoromethylthio)benzene | C₁₀H₉BrClF₃S | 333.60 | 1805855-92-8 | -SCF₃, -Br, -CH₂CH₂CH₂Cl |

| 1-Chloro-4-(3-chloropropyl)benzene | C₉H₁₀Cl₂ | 189.08 | 64473-34-3 | -Cl, -CH₂CH₂CH₂Cl |

Table 2: Reaction Yields of Analogous Compounds

Biological Activity

Overview of 1-(3-Chloropropyl)-3-iodo-4-(trifluoromethylthio)benzene

This compound is an organic compound that belongs to the class of halogenated aromatic compounds. Its structure includes a chloropropyl group, an iodine atom, and a trifluoromethylthio group attached to a benzene ring. The presence of these functional groups can significantly influence its biological activity.

Chemical Structure

- Chemical Formula : C10H9ClF3S

- Molecular Weight : Approximately 272.69 g/mol

- Structural Features :

- Chloropropyl group: Contributes to lipophilicity and potential interaction with biological membranes.

- Iodine atom: Often associated with radioactivity and can participate in nucleophilic substitution reactions.

- Trifluoromethylthio group: Known for enhancing the metabolic stability and lipophilicity of the compound.

The biological activity of halogenated aromatic compounds, including this specific compound, often involves several mechanisms:

- Enzyme Inhibition : Compounds like this can act as inhibitors for various enzymes due to their ability to form stable complexes with enzyme active sites.

- Receptor Modulation : The compound may interact with specific receptors in the body, leading to altered signaling pathways.

- Antimicrobial Activity : Many halogenated compounds exhibit antimicrobial properties, potentially acting against bacteria and fungi.

Antimicrobial Properties

Research has shown that halogenated benzene derivatives can possess significant antimicrobial activity. For instance:

- A study on similar compounds demonstrated that trifluoromethylthio-substituted benzenes exhibited enhanced antibacterial effects against Gram-positive bacteria due to their lipophilic nature, which facilitates membrane penetration.

Cytotoxicity

Another area of interest is the cytotoxic effects of halogenated compounds:

- In vitro studies have indicated that certain iodo-substituted aromatic compounds can induce apoptosis in cancer cell lines. This suggests potential applications in cancer therapy.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.